2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c1-2-3-12-22-26-27-23(30-22)20-13-16-8-5-7-11-19(16)28(20)15-21(29)25-14-17-9-4-6-10-18(17)24/h4-11,13H,2-3,12,14-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLFINGBJOZKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
- Formation of the 1,3,4-oxadiazole ring.
- Coupling of the oxadiazole with an indole derivative.
- Introduction of the butyl group.
- Acylation with 2-chlorobenzylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the oxadiazole ring or the acetamide group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, subject to further research and clinical trials.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Key Observations:
The 2-chlorobenzyl substituent likely confers selective binding to hydrophobic pockets in enzymes (e.g., COX-2 or kinases), as seen in analogs with similar halogenated aryl groups . Compounds with benzothiazole or thiophene substituents () show higher anticancer potency, suggesting that electron-withdrawing groups (e.g., Cl, Br) enhance target engagement .
Synthetic Methodologies :
- The target compound’s synthesis likely parallels procedures in and , involving cyclization of hydrazides with carbon disulfide under basic conditions, followed by alkylation with 2-chlorobenzyl chloride .
- Yields for similar compounds range from 39% () to 86% (), depending on purification methods (e.g., HPLC vs. recrystallization) .
Stability and Solubility: High melting points (>200 °C) in analogs () suggest thermal stability, critical for formulation. However, the butyl group may lower the melting point compared to polar phthalazinone derivatives () . The 2-chlorobenzyl group likely reduces aqueous solubility compared to sulfonamide or morpholinyl analogs (), necessitating prodrug strategies for therapeutic use .
Biological Activity
The compound 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide is a novel derivative featuring both oxadiazole and indole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Oxadiazole Ring : Contributes to the compound's pharmacological properties.
- Indole Moiety : Enhances biological activity through various interactions with biological targets.
- Butyl Group : Increases lipophilicity, potentially improving membrane permeability and bioavailability.
The molecular formula for this compound is with a molecular weight of approximately 402.498 g/mol.
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown:
- Antibacterial Activity : Effective against various bacterial strains, including resistant strains.
- Antifungal Activity : Demonstrated efficacy against common fungal pathogens .
Anticancer Properties
Studies have highlighted the anticancer potential of compounds with similar structures. The indole and oxadiazole components may synergistically enhance cytotoxicity against cancer cell lines. For example:
- IC50 Values : Some related compounds have shown IC50 values less than that of standard chemotherapy agents like doxorubicin, indicating strong cytotoxic effects .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Compounds with oxadiazole rings often inhibit key enzymes involved in cellular processes, such as fatty acid biosynthesis in Mycobacterium species .
- Receptor Binding : Interaction studies suggest that the compound may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects.
Case Studies
Several case studies provide insight into the biological activities of similar compounds:
- Antitubercular Activity : A study on 1,3,4-oxadiazole derivatives revealed significant inhibition of Mycobacterium bovis, showcasing the potential for developing new antitubercular agents .
- Cytotoxicity in Cancer Cells : Research demonstrated that certain oxadiazole derivatives exhibited potent cytotoxicity against A549 lung adenocarcinoma cells, indicating their potential as anticancer agents .
Comparative Analysis
A comparative analysis of structural analogs reveals varying biological activities based on substituents:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-oxadiazol | Phenyl group instead of butyl | Antimicrobial |
| 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole | Methyl group instead of butyl | Anticancer |
| 5-(pyridinyl)-1,3,4-oxadiazol | Pyridine ring substitution | Acetylcholinesterase inhibitors |
The presence of the butyl group in the target compound enhances its lipophilicity compared to other derivatives with smaller substituents.
Q & A
Basic Research Question
- 1H-NMR : Look for indole NH (~10-12 ppm), oxadiazole-linked CH₂ (~4.5-5.0 ppm), and aromatic protons from the 2-chlorobenzyl group (6.5-8.0 ppm). For example, analogous compounds show distinct indole H-3 and oxadiazole CH₂ signals .
- FT-IR : Confirm C=O stretch (~1650-1700 cm⁻¹) for the acetamide group and C=N/C-O stretches (~1250-1350 cm⁻¹) for the oxadiazole ring .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₂₄H₂₄ClN₄O₂) .
What computational methods (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and binding interactions of this compound?
Advanced Research Question
- DFT Studies : Use B3LYP/6-31G* basis sets to calculate HOMO-LUMO gaps, MESP maps, and charge distribution. For example, similar oxadiazole-acetamides showed HOMO-LUMO gaps of ~4.5 eV, indicating stability .
- Molecular Docking : Dock the compound into target proteins (e.g., α-glucosidase, lipoxygenase) using AutoDock Vina. In related studies, oxadiazole derivatives exhibited binding energies of −8.2 to −9.5 kcal/mol .
What in vitro assays are recommended to evaluate the antioxidant potential of this compound, and how do structural modifications influence activity?
Advanced Research Question
- DPPH/FRAP Assays : Test radical scavenging (IC₅₀) and ferric-reducing power. Halogen substitution (e.g., 2-chlorobenzyl) enhances activity due to electron-withdrawing effects. For example, 3j (IC₅₀ = 12.5 μM in DPPH) outperformed ascorbic acid in analogous indole-oxadiazole hybrids .
- SAR Insights : Bulky substituents (e.g., butyl on oxadiazole) improve lipid solubility and membrane penetration, critical for cellular antioxidant efficacy .
How can researchers design experiments to assess the anticancer activity of this compound, and what mechanistic pathways should be prioritized?
Advanced Research Question
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Similar compounds (e.g., 2c) showed IC₅₀ values of 18 μM against breast cancer cells .
- Mechanistic Studies :
What enzymatic targets (e.g., lipoxygenase, cholinesterase) are plausible for this compound, and how can inhibition kinetics be analyzed?
Advanced Research Question
- Enzyme Inhibition : Screen against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) via spectrophotometric assays. Compound 8g (IC₅₀ = 22 μM for LOX) and 8b (IC₅₀ = 19 μM for BChE) are benchmarks for oxadiazole-acetamides .
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive/non-competitive). For example, oxadiazole derivatives often exhibit mixed inhibition against AChE .
What strategies mitigate hemolytic activity in acetamide-oxadiazole hybrids while retaining therapeutic efficacy?
Advanced Research Question
- Structural Modifications : Introduce polar groups (e.g., sulfonamides) to reduce hydrophobicity. Compound 8p showed <5% hemolysis at 100 μM, attributed to a 4-sulfamoylphenyl substituent .
- In Silico Toxicity Prediction : Use ADMET tools (e.g., SwissADME) to optimize logP (aim for <3) and PSA (>80 Ų) .
How do crystallographic studies (e.g., X-ray diffraction) resolve conformational ambiguities in this compound?
Advanced Research Question
- Single-Crystal X-ray : Resolve torsional angles between indole and oxadiazole rings. For example, a related compound (C24H20BrClN4O3) showed dihedral angles of 85.3° between aromatic planes .
- Packing Analysis : Hydrogen bonds (N-H···O) and π-π stacking (indole-oxadiazole) stabilize the crystal lattice, as seen in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
